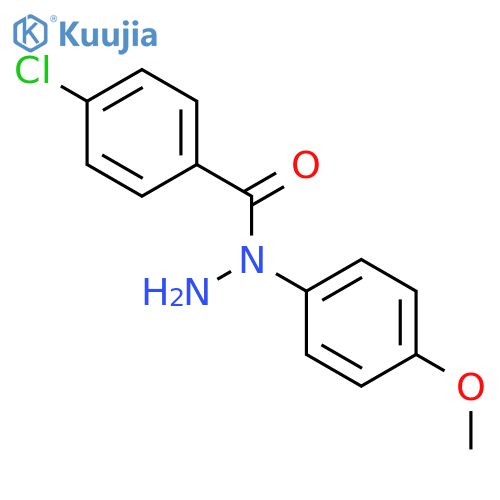

Cas no 16390-07-1 (4-Chloro-N-(4-methoxyphenyl)benzohydrazide)

4-Chloro-N-(4-methoxyphenyl)benzohydrazide 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-N-(4-methoxyphenyl)benzohydrazide

- Benzoic acid,4-chloro-, 1-(4-methoxyphenyl)hydrazide

- N-(p-chlorobenzoyl)-N-(p-methoxyphenyl )hydrazine

- 1-(4-Chlorbenzoyl)-1-(4-methoxyphenyl)-hydrazin

- 1-(4-methoxyphenyl)hydrazide

- 4-chloranyl-N-(4-methoxyphenyl)benzohydrazide

- 4-chloro-1'-(4-methoxyphenyl)benzohydrazide

- 4-chloro-N-(4-methoxyphenyl)-benzohydrazide

- N1-(4-chlorobenzoyl)-4-methoxyphenylhydrazine

- N-4-methoxyphenyl-N-4-chlorobenzoyl hydrazide

- 4-Chlorobenzoic acid 1-(4-methoxyphenyl)hydrazide

- Einecs 240-441-8

- N-(4-Methoxyphenyl)-4-chlorobenzohydrazide

- 4-Chloro-N1-(4-methoxyphenyl)benzohydrazide

- N-(4-Chlorobenzoyl)-N-(4-methoxyphenyl)hydrazine

- N-(P-DHLOROBENZOYL)-N-(P-METHOXYPHENYL)HYDRAZINE

- Benzoic acid, p-chloro-, 1-(p-methoxyphenyl)hydrazide

- VXA495JM7W

- 16390-07-1

- DTXSID90864673

- SCHEMBL4555534

- N-4-Methoxyphenyl-N-4-chlorobenzoylhydrazide

- 4-Chloro-N-(4-methoxyphenyl)benzohydrazide #

- 4-chloro-1-(4-methoxyphenyl)benzohydrazide

- IURNVVIQOMTXSM-UHFFFAOYSA-N

- A810524

- Benzoic acid, 4-chloro-, 1-(4-methoxyphenyl)hydrazide

- N-(p-Chlorobenzoyl)-N-(p-methoxyphenyl)hydrazine

- W-110430

-

- MDL: MFCD31568556

- インチ: 1S/C14H13ClN2O2/c1-19-13-8-6-12(7-9-13)17(16)14(18)10-2-4-11(15)5-3-10/h2-9H,16H2,1H3

- InChIKey: IURNVVIQOMTXSM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(C(N(C2C=CC(OC)=CC=2)N)=O)=CC=1

計算された属性

- せいみつぶんしりょう: 276.06700

- どういたいしつりょう: 276.066555

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 50.4

じっけんとくせい

- 密度みつど: 1.317±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 391.7°C at 760 mmHg

- フラッシュポイント: 190.7°C

- 屈折率: 1.631

- ようかいど: ほとんど溶けない(0.03 g/l)(25ºC)、

- PSA: 55.56000

- LogP: 3.56940

4-Chloro-N-(4-methoxyphenyl)benzohydrazide セキュリティ情報

4-Chloro-N-(4-methoxyphenyl)benzohydrazide 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

4-Chloro-N-(4-methoxyphenyl)benzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0998778-5g |

4-chloro-N'-(4-methoxyphenyl)benzohydrazide |

16390-07-1 | 95% | 5g |

$1100 | 2024-08-02 | |

| eNovation Chemicals LLC | D638880-500mg |

4-chloro-N'-(4-methoxyphenyl)benzohydrazide |

16390-07-1 | 95% | 500mg |

$495 | 2024-08-03 | |

| eNovation Chemicals LLC | Y0998778-5g |

4-chloro-N'-(4-methoxyphenyl)benzohydrazide |

16390-07-1 | 95% | 5g |

$1100 | 2025-02-28 | |

| eNovation Chemicals LLC | Y0998778-5g |

4-chloro-N'-(4-methoxyphenyl)benzohydrazide |

16390-07-1 | 95% | 5g |

$1100 | 2025-03-01 | |

| eNovation Chemicals LLC | D638880-1g |

4-chloro-N'-(4-methoxyphenyl)benzohydrazide |

16390-07-1 | 95% | 1g |

$635 | 2025-02-19 | |

| eNovation Chemicals LLC | D638880-500mg |

4-chloro-N'-(4-methoxyphenyl)benzohydrazide |

16390-07-1 | 95% | 500mg |

$495 | 2025-02-19 | |

| eNovation Chemicals LLC | D638880-500mg |

4-chloro-N'-(4-methoxyphenyl)benzohydrazide |

16390-07-1 | 95% | 500mg |

$495 | 2025-02-28 | |

| eNovation Chemicals LLC | D638880-1g |

4-chloro-N'-(4-methoxyphenyl)benzohydrazide |

16390-07-1 | 95% | 1g |

$635 | 2024-08-03 | |

| eNovation Chemicals LLC | D638880-1g |

4-chloro-N'-(4-methoxyphenyl)benzohydrazide |

16390-07-1 | 95% | 1g |

$635 | 2025-02-28 |

4-Chloro-N-(4-methoxyphenyl)benzohydrazide 関連文献

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

4-Chloro-N-(4-methoxyphenyl)benzohydrazideに関する追加情報

4-Chloro-N-(4-methoxyphenyl)benzohydrazide: A Comprehensive Overview

4-Chloro-N-(4-methoxyphenyl)benzohydrazide (CAS No. 16390-07-1) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its unique molecular structure, has garnered considerable attention in recent years due to its potential in drug discovery and as a building block for advanced materials. In this article, we delve into the properties, synthesis, applications, and latest research findings related to 4-Chloro-N-(4-methoxyphenyl)benzohydrazide.

The molecular structure of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide consists of a benzene ring substituted with a chlorine atom at the para position and a hydrazide group attached to another benzene ring that is further substituted with a methoxy group. This arrangement imparts the compound with unique electronic and steric properties, making it highly reactive in various chemical transformations. The presence of the hydrazide group (-NHNH2) renders the compound particularly useful in condensation reactions, which are pivotal in the synthesis of heterocyclic compounds.

Recent studies have highlighted the potential of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide as a precursor for the development of bioactive molecules. For instance, researchers have employed this compound to synthesize novel isoquinoline derivatives, which exhibit promising anti-inflammatory and antioxidant activities. These findings underscore its importance in drug discovery pipelines, where it serves as a key intermediate for creating complex molecular architectures.

In terms of synthesis, 4-Chloro-N-(4-methoxyphenyl)benzohydrazide can be prepared via several routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylhydrazine in the presence of a base such as pyridine or triethylamine. This reaction proceeds through an acylation mechanism, yielding the desired product after appropriate workup. The reaction conditions can be optimized to ensure high yields and purity, making this approach suitable for large-scale production.

The physical and chemical properties of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide are well-documented. It exists as a crystalline solid with a melting point of approximately 235°C. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum reveals strong absorption bands in the ultraviolet region, indicative of its conjugated system.

One of the most notable applications of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide is in the synthesis of thiazole and oxazole derivatives. These heterocycles are widely used in pharmaceuticals due to their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. By reacting 4-Chloro-N-(4-methoxyphenyl)benzohydrazide with appropriate carbonyl compounds under acidic or basic conditions, chemists can efficiently construct these valuable structures.

Moreover, 4-Chloro-N-(4-methoxyphenyl)benzohydrazide has been explored for its role in click chemistry reactions. The hydrazide group can act as a nucleophile in cycloaddition reactions, enabling the formation of diverse supramolecular assemblies. This property has opened new avenues for its use in materials science, particularly in the development of stimuli-responsive materials and self-healing polymers.

Recent advancements in computational chemistry have also shed light on the electronic properties of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide. Density functional theory (DFT) calculations have revealed that the compound exhibits significant electron-withdrawing effects due to the chlorine substituent and electron-donating effects from the methoxy group. This balance of electronic interactions contributes to its reactivity in various chemical transformations.

In addition to its synthetic applications, 4-Chloro-N-(4-methoxyphenyl)benzohydrazide has been studied for its potential environmental impact. Researchers have investigated its biodegradation pathways under aerobic and anaerobic conditions, demonstrating that it undergoes microbial degradation through hydrolysis and oxidation mechanisms. These studies are crucial for assessing its safety profile and ensuring sustainable practices during large-scale production.

Looking ahead, 4-Chloro-N-(4-methoxyphenyl)benzohydrazide holds immense promise for future innovations across multiple disciplines. Its role as a versatile building block continues to expand as researchers uncover new reaction pathways and applications. With ongoing advancements in synthetic methodologies and computational modeling techniques, this compound is poised to play an even more significant role in advancing modern chemistry.

16390-07-1 (4-Chloro-N-(4-methoxyphenyl)benzohydrazide) 関連製品

- 1049745-41-6((2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride)

- 1178672-73-5(N-[(2-Methoxypyridin-3-yl)methyl]thiolan-3-amine)

- 2137960-00-8(4-Piperidinamine, 1-ethyl-4-ethynyl-)

- 2413869-68-6(methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate hydrochloride)

- 2228353-84-0(tert-butyl N-1-amino-3-(3,5-difluoro-2-hydroxyphenyl)propan-2-ylcarbamate)

- 2097966-07-7(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid)

- 160878-35-3(N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide)

- 1543235-65-9(3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid)

- 2138062-06-1(3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol)

- 74826-21-4(BENZAMIDE, 3,5-DIMETHOXY-N-METHYL-)